molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Cat. No. B1167896
CAS RN: 101234-73-5
M. Wt: 135.16 g/mol
InChI Key:
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Description

“6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one” is a heterocyclic compound . It’s a derivative of 6,7-Dihydro-5H-cyclopenta[b]pyridine .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives was presented through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .


Chemical Reactions Analysis

The cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile leads to the formation of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives .

Scientific Research Applications

Synthesis of New Derivatives

The compound 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be used in the synthesis of new derivatives. The bromination of this compound results in the substitution in the aliphatic ring. The reaction of this product with different N-nucleophiles gives new derivatives of the starting compound .

Inhibitor Films for Steel Alloy Corrosion

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, which can be synthesized from 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, have been found to be applicable as inhibitor films for steel alloy corrosion . These compounds exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .

Organic Light Emitting Diodes (OLEDs)

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can be used in the construction of OLEDs. These structures of the donor-acceptor-donor (D-A-D) type have been used for the preparation of D-A-D luminophores .

Organic Solar Cells (OSCs)

These compounds have potential applications in the design of small organic molecules containing donor (D) and acceptor (A) fragments due to their possible application in various electronic devices, such as organic solar cells (OSCs) .

Organic Field Effect Transistors (OFETs)

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can also be used in n-type organic field effect transistors (OFETs) .

Luminescent Materials

These compounds can be used in the construction of luminescent materials emitting in the visible and infrared regions .

Mechanism of Action

The synthesized derivatives were employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . The adsorption of these derivatives on the carbon steel interface follows the Langmuir isotherm model, including physisorption and chemisorption .

Future Directions

The future directions for the research and application of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one and its derivatives could involve further exploration of their inhibitory effects on corrosion, as well as potential applications in other fields .

properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPJLWOBZZOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

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